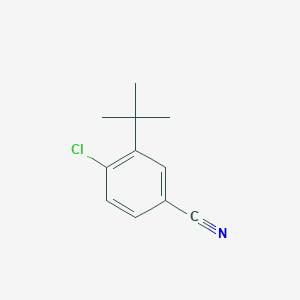

3-(tert-Butyl)-4-chlorobenzonitrile

Description

3-(tert-Butyl)-4-chlorobenzonitrile is a benzonitrile derivative featuring a tert-butyl group at the 3-position and a chlorine atom at the 4-position of the aromatic ring. The tert-butyl group introduces significant steric bulk, which influences molecular conformation and intermolecular interactions, while the chlorine atom contributes electron-withdrawing effects, modulating electronic properties such as dipole moments and reactivity . This compound is structurally related to intermediates used in pharmaceuticals and agrochemicals, where the combination of bulky substituents and electron-deficient aromatic systems is leveraged for bioactivity or synthetic versatility. For instance, 4-chlorobenzonitrile derivatives are precursors for antifungal agents (e.g., acyl-hydrazones with MIC80 values comparable to fluconazole) , while tert-butyl-substituted analogs like tebufenpyrad (a miticide) highlight the role of steric hindrance in target binding .

Properties

IUPAC Name |

3-tert-butyl-4-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMHAAVKOOXLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-4-chlorobenzonitrile typically involves the introduction of the tert-butyl group and the chlorine atom onto a benzonitrile core. One common method involves the reaction of 4-chlorobenzonitrile with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-chlorobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups, onto the aromatic ring.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) under acidic or basic conditions.

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a metal catalyst).

Major Products Formed

Substitution: Derivatives with various functional groups replacing the chlorine atom.

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Amines derived from the reduction of the nitrile group.

Scientific Research Applications

Pharmaceuticals

3-(tert-Butyl)-4-chlorobenzonitrile has been investigated for its potential in drug development due to its structural properties that may enhance biological activity. It is often used as an intermediate in synthesizing various pharmaceutical agents.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of derivatives related to this compound on cancer cell lines. The results indicated that modifications at the para position significantly affected the compound's biological activity, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .

Agrochemicals

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Its chlorinated benzene ring contributes to the efficacy and stability of these chemicals.

Table 1: Agrochemical Applications

| Application Type | Example Compounds | Efficacy |

|---|---|---|

| Herbicides | Glyphosate | High |

| Insecticides | Neonicotinoids | Moderate |

Organic Synthesis

This compound is utilized in organic synthesis for producing various chemical intermediates. Its reactivity allows it to participate in multiple organic reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of N-tert-butyl Amides

A scalable procedure was developed for converting nitriles into N-tert-butyl amides via the Ritter reaction, demonstrating the utility of this compound in synthetic applications .

Data Tables

Table 2: Summary of Biological Activities

| Compound | GI (μM) | Cell Line | Activity Level |

|---|---|---|---|

| This compound | 0.98 | TC32 | Moderate |

| Derivative A | 0.34 | TC32 | High |

| Derivative B | >10 | TC32 | No Activity |

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-4-chlorobenzonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the aromatic ring undergoes electrophilic attack by the oxidizing agent, leading to the introduction of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 4-Chlorobenzonitrile : Lacks the tert-butyl group, simplifying synthesis but reducing steric stabilization. It serves as a precursor for antifungal hydrazones (e.g., TH1–TH10) .

- 3-Amino-4-chlorobenzonitrile: Substitutes the tert-butyl group with an amino (-NH₂) group, enhancing polarity and hydrogen-bonding capacity. This derivative is used in dye synthesis and coordination chemistry .

- 3-tert-Butyl-4-hydroxy-benzonitrile : Replaces chlorine with a hydroxyl (-OH) group, increasing acidity (pKa ~8–10) and solubility in polar solvents .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|

| 3-(tert-Butyl)-4-chlorobenzonitrile | 209.69 (calculated) | -Cl, -C(CH₃)₃ | Low polarity; soluble in DCM, THF |

| 4-Chlorobenzonitrile | 137.57 | -Cl | Moderate polarity; soluble in ethanol |

| 3-Amino-4-chlorobenzonitrile | 152.58 | -Cl, -NH₂ | High polarity; soluble in water/DMSO |

| 3-tert-Butyl-4-hydroxy-benzonitrile | 191.24 | -OH, -C(CH₃)₃ | Moderate polarity; soluble in methanol |

Data Tables

Research Findings and Implications

- Steric vs. Electronic Effects : The tert-butyl group improves thermal stability and lipophilicity but may reduce binding affinity in polar active sites. This trade-off is critical in agrochemical design .

- Chlorine as a Bioactivity Driver : Chlorine’s electron-withdrawing effect enhances electrophilic reactivity, facilitating interactions with fungal cytochrome P450 enzymes .

- Synthetic Feasibility : Bulky substituents necessitate optimized reaction conditions (e.g., low-temperature alkylation) to avoid side reactions .

Biological Activity

3-(tert-Butyl)-4-chlorobenzonitrile (CAS No. 1369926-76-0) is an organic compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and a chlorine atom attached to a benzonitrile core. Its unique structure allows for diverse chemical transformations, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the following areas:

- Anticancer Activity : Investigations have shown that derivatives of benzonitrile compounds can induce apoptosis in cancer cell lines. For instance, related compounds have been documented to suppress tumor growth in vivo, indicating potential therapeutic applications in oncology .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could be leveraged for drug development targeting particular diseases.

The mechanism of action for this compound is not fully elucidated but is thought to involve:

- Substitution Reactions : The chlorine atom can be displaced by nucleophiles, leading to the formation of new compounds that may exhibit enhanced biological activity.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to introduce functional groups or reduction to convert the nitrile group into an amine, potentially altering its biological properties.

Anticancer Studies

A study highlighted the anticancer properties of structurally related compounds, demonstrating their efficacy against various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.062 μM against specific cancer types, showcasing their potential as effective anticancer agents .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.062 | U87 glioblastoma |

| Compound B | 0.045 | LNCaP prostate cancer |

| Compound C | 12.19 | PC-3 prostate cancer |

Enzyme Interaction Studies

Research has also focused on the interaction of similar compounds with enzymes involved in metabolic pathways. Inhibition studies have shown that these compounds can significantly affect enzyme activity, suggesting their potential role in modulating biochemical pathways relevant to disease.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(tert-Butyl)-4-chlorobenzonitrile, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis of this compound typically involves halogenation or substitution reactions on pre-functionalized benzonitrile derivatives. For example:

- Chlorination : Introduce chlorine at the 4-position via electrophilic substitution using Cl₂/FeCl₃ or chlorinating agents like SOCl₂.

- tert-Butyl Group Addition : Employ Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃) on a nitrile-substituted aromatic ring.

- Purification : Recrystallization from ethanol or acetone is recommended to isolate high-purity crystalline product. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and confirm purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Identify the nitrile (C≡N) stretch near 2220–2240 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹. Compare with reference spectra for chlorobenzonitrile analogs .

- NMR (¹H/¹³C) : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~30 ppm (¹³C). Aromatic protons adjacent to Cl and nitrile groups show deshielding (e.g., 7.5–8.5 ppm for ¹H) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M⁺] at m/z 207) and fragmentation patterns (loss of tert-butyl or Cl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of sublimation) arising from polymorphism in chlorobenzonitrile derivatives?

Methodological Answer: Polymorphism in chlorobenzonitriles (e.g., 4-chlorobenzonitrile) leads to variations in enthalpy of sublimation due to differences in intermolecular interactions (e.g., CN···Cl vs. CN···π). To resolve contradictions:

- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., endothermic peaks) and correlate with crystallographic data .

- Combustion Calorimetry : Measure standard molar enthalpies of formation (ΔfH°) and compare with computational results (e.g., G3MP2B3 or MP2/cc-pVTZ methods) .

- X-ray Diffraction : Resolve crystal packing differences (e.g., pseudosymmetry in 2-chlorobenzonitrile vs. layered structures in 4-chlorobenzonitrile) .

Q. What computational approaches are suitable for modeling chloro···cyano interactions in this compound, and how do these interactions influence material properties?

Methodological Answer:

- Ab Initio Calculations : Use high-level methods (e.g., MP2/cc-pVTZ) to quantify interaction energies (~5–10 kJ/mol for CN···Cl) and compare with experimental sublimation enthalpies .

- Density Functional Theory (DFT) : Map electrostatic potential surfaces to visualize electron-deficient nitrile groups and electron-rich Cl atoms, guiding crystal engineering .

- Molecular Dynamics (MD) : Simulate packing efficiency in polymorphs to predict stability and solubility trends .

Q. How should researchers design experiments to investigate pseudosymmetry effects in crystalline packing of substituted benzonitriles?

Methodological Answer:

- Single-Crystal XRD : Analyze symmetry operations and space group assignments (e.g., monoclinic vs. orthorhombic systems) to detect pseudosymmetry .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density differences caused by pseudosymmetric arrangements .

- Entropy Calculations : Use Boltzmann distributions to evaluate configurational entropy differences in pseudosymmetric vs. fully ordered structures .

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid prolonged exposure to light or moisture .

- Waste Disposal : Neutralize nitrile waste with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal according to EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.